N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Description
This compound features a central imidazole ring substituted with a 4-nitrophenyl group at the 1-position and a sulfanylacetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. The furan ring contributes aromaticity and moderate polarity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-15(18-10-14-2-1-9-24-14)11-25-16-17-7-8-19(16)12-3-5-13(6-4-12)20(22)23/h1-9H,10-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMPHGWXLBJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a synthetic compound that belongs to the class of acetamides. Its unique structure, which incorporates furan, imidazole, and nitrophenyl moieties, suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 364.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893385-06-3 |
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the nitrophenyl and furan groups may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of proteins involved in critical biological processes.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. For instance, derivatives of furan-based compounds have been shown to inhibit the main protease (M) of SARS-CoV-2 with significant potency. The IC values for these compounds ranged from 1.55 μM to 10.76 μM, demonstrating their potential as therapeutic agents against viral infections .
Anticancer Activity
Additionally, imidazole-containing compounds have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with specific cellular targets.
Case Studies
- SARS-CoV-2 Inhibition :
-
Anticancer Evaluation :
- In vitro studies demonstrated that similar imidazole derivatives exhibited cytotoxicity against various cancer cell lines, with IC values ranging from 5 to 20 μM. Mechanistic studies revealed that these compounds could trigger apoptosis through caspase activation and reactive oxygen species (ROS) generation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound and analogs share 4-nitrophenyl groups, which may enhance binding to microbial enzymes or receptors via electron-deficient aromatic interactions .
- Solubility Influences : The furan-2-ylmethyl group in the target compound offers lower hydrophobicity compared to the 1-naphthyl group in , suggesting improved aqueous solubility .
Table 3: Reported Bioactivities of Analogs
Implications for Target Compound :
- The 4-nitrophenyl group in the target compound is structurally aligned with antimicrobial agents in , suggesting possible efficacy against similar pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
